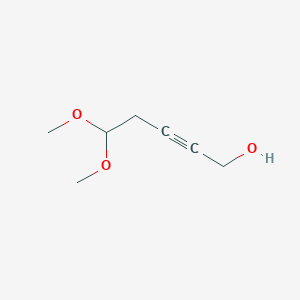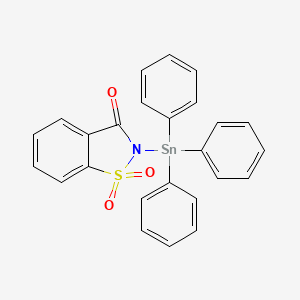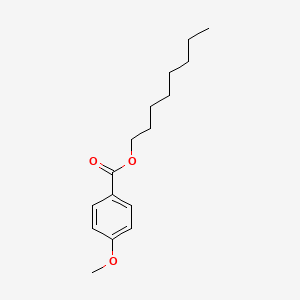
Octyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-methoxybenzoate, also known as octyl p-methoxybenzoate, is an organic compound with the molecular formula C16H24O3. It is an ester derived from 4-methoxybenzoic acid and octanol. This compound is commonly used in the cosmetic industry, particularly in sunscreens, due to its ability to absorb ultraviolet (UV) radiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl 4-methoxybenzoate is synthesized through the esterification of 4-methoxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Octyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-methoxybenzoic acid and octanol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and octanol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Octyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV radiation.
Medicine: Explored for its potential use in topical formulations for skin protection.
Industry: Widely used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Mecanismo De Acción
The primary mechanism of action of octyl 4-methoxybenzoate is its ability to absorb UV radiation. The methoxy group on the aromatic ring enhances the compound’s ability to absorb UVB radiation, thereby protecting the skin from harmful effects. The absorbed energy is dissipated as heat, preventing damage to skin cells and reducing the risk of sunburn and other UV-induced skin conditions.
Comparación Con Compuestos Similares
Octyl 4-methoxybenzoate is often compared with other UV-absorbing compounds, such as:
Octyl methoxycinnamate: Another common UVB absorber used in sunscreens.
Benzophenone-3: A broad-spectrum UV absorber that protects against both UVA and UVB radiation.
Homosalate: A UVB absorber with similar applications in sunscreens.
Uniqueness
This compound is unique due to its specific absorption properties and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption of UV radiation, making it a valuable ingredient in sunscreen formulations.
Propiedades
Número CAS |
75156-21-7 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
octyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-16(17)14-9-11-15(18-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
Clave InChI |
MYWIXKRFXVEVBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


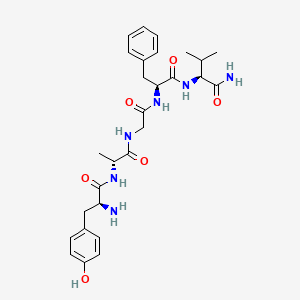
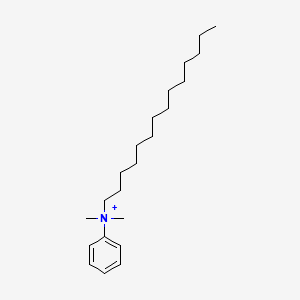
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
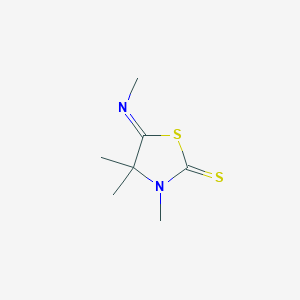
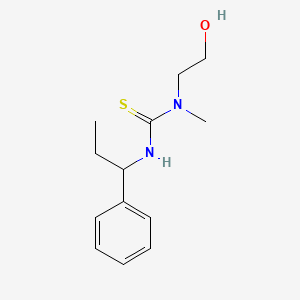
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
